3-isopropyl-N-(tetrahydro-2H-pyran-4-yl)-5-isoxazolecarboxamide
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Description
3-isopropyl-N-(tetrahydro-2H-pyran-4-yl)-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C12H18N2O3 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 238.13174244 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiallergic Activity
Isoxazole derivatives have been studied for their antiallergic properties. For example, the synthesis of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines exhibited remarkable antiallergic activity when administered both intravenously and orally, hinting at the potential of isoxazole and related compounds in developing new antiallergic medications (A. Nohara et al., 1985).
Ligand Design for Coordination Chemistry
In the realm of coordination chemistry, polypyrazolylborate ligands, including those with isopropyl groups, have been synthesized to explore steric effects on ligand properties and metal complexation. This research illuminates the nuanced roles these ligands play in the development of metal complexes with specific electronic and structural characteristics, potentially applicable in catalysis and material science (S. Trofimenko et al., 1989).
Antimicrobial and Antifungal Properties
Isoxazole and pyrazole derivatives have demonstrated significant antimicrobial and antifungal activities, indicating their utility in addressing plant pathogens and possibly in medical applications. The diversity in biological activity reflects the versatility of these compounds in scientific research and their potential in developing new treatments for infections (C. B. Vicentini et al., 2007).
Synthetic Applications and Methodology Development
Research into the synthesis of fluorinated pyrazoles and related structures highlights the ongoing efforts to develop new synthetic methods that can introduce functional groups of interest, such as fluorine, into heterocyclic compounds. These synthetic methodologies are crucial for the production of molecules with potential pharmaceutical applications, underscoring the importance of isoxazole and pyrazole derivatives in drug discovery and development (Riccardo Surmont et al., 2011).
Properties
IUPAC Name |
N-(oxan-4-yl)-3-propan-2-yl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-8(2)10-7-11(17-14-10)12(15)13-9-3-5-16-6-4-9/h7-9H,3-6H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUORQBLQJMAARZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)NC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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